molecular formula C22H30N2O3 B11328062 2-(3,4-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]acetamide

2-(3,4-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]acetamide

Cat. No.: B11328062
M. Wt: 370.5 g/mol
InChI Key: QIHLVXKAORASOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]acetamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure includes a phenoxy group, a furan ring, and a piperidine moiety, which could contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The starting material, 3,4-dimethylphenol, is reacted with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.

    Introduction of the Furan Ring: The phenoxy intermediate is then reacted with a furan derivative, such as 5-methylfuran-2-carboxylic acid, under acidic or basic conditions to form the furan-containing intermediate.

    Formation of the Piperidine Moiety: The furan-containing intermediate is reacted with piperidine under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the phenoxy group, leading to the formation of various oxidized products.

    Reduction: Reduction reactions may target the carbonyl group or other functional groups within the molecule.

    Substitution: The compound may undergo substitution reactions, particularly at the phenoxy or furan rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be employed.

    Substitution: Various nucleophiles or electrophiles may be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate for various therapeutic areas.

    Pharmacology: For studying its effects on biological systems and potential as a pharmacological agent.

    Materials Science: As a building block for the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways involved would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C22H30N2O3

Molecular Weight

370.5 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-piperidin-1-ylethyl]acetamide

InChI

InChI=1S/C22H30N2O3/c1-16-7-9-19(13-17(16)2)26-15-22(25)23-14-20(21-10-8-18(3)27-21)24-11-5-4-6-12-24/h7-10,13,20H,4-6,11-12,14-15H2,1-3H3,(H,23,25)

InChI Key

QIHLVXKAORASOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NCC(C2=CC=C(O2)C)N3CCCCC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.